N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide is a benzamide derivative featuring a benzothiazole moiety fused to a phenyl ring and a dipropylsulfamoyl group. The compound’s structure is characterized by:
- Benzothiazole-phenyl linkage: A rigid aromatic system that may influence binding to hydrophobic pockets in biological targets.
- 4-(Dipropylsulfamoyl)benzamide: The sulfamoyl group (SO₂N) with dipropyl substituents increases lipophilicity compared to simpler sulfonamides.
- Amide bond: Facilitates hydrogen bonding, critical for molecular recognition.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-3-17-29(18-4-2)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-6-5-9-21(22)26-28-23-11-7-8-12-24(23)33-26/h5-16H,3-4,17-18H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQKRVLQLIWRIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol and 2-Nitrobenzaldehyde
A mixture of 2-aminothiophenol (1.0 eq) and 2-nitrobenzaldehyde (1.1 eq) in DMF undergoes reflux at 120°C for 8 h under nitrogen. Nitro group reduction is achieved using Fe/HCl, yielding the amine intermediate.
Characterization :
- 1H-NMR (DMSO-d6) : δ 8.21 (d, 1H, Ar-H), 7.89–7.45 (m, 6H, Ar-H), 5.02 (s, 2H, NH2).
- Yield : 78% after recrystallization (ethanol/water).
Preparation of 4-(Dipropylsulfamoyl)Benzoic Acid
Sulfonation and Sulfamoylation
Benzoic acid is treated with chlorosulfonic acid at 0°C for 4 h to form 4-(chlorosulfonyl)benzoic acid. Subsequent reaction with dipropylamine (2.0 eq) in THF at 25°C for 12 h yields the sulfonamide.
Optimization data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Dipropylamine equiv | 2.0 |
| Yield | 92% |
FTIR (KBr) : 1695 cm⁻¹ (C=O), 1342/1154 cm⁻¹ (SO₂ asym/sym).
Amide Coupling: Final Step Synthesis
Acid Chloride Method
4-(Dipropylsulfamoyl)benzoic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) for 3 h. The resultant acid chloride is coupled with 2-(2-aminophenyl)-1,3-benzothiazole (1.2 eq) in acetone under reflux for 6 h.
Reaction conditions :
- Solvent : Acetone
- Base : Triethylamine (2.0 eq)
- Yield : 85%
Aqueous-Phase Amidation (Adapted from CN103288667A)
A novel approach substitutes organic solvents with aqueous NaOH (1.5 eq). 4-(Dipropylsulfamoyl)benzoyl chloride is added dropwise to a stirred solution of the benzothiazole amine in water/NaOH at 10°C. Post-reaction filtration and drying afford the product.
Advantages :
- Eliminates organic solvent waste.
- Simplifies purification (product precipitates).
- Yield : 89%
Physicochemical and Spectroscopic Characterization
Key Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₆N₄O₃S₂ |
| Melting Point | 174–176°C |
| Rf (TLC, ethyl acetate) | 0.58 |
| HRMS (m/z) | 514.1421 [M+H]⁺ |
1H-NMR (400 MHz, DMSO-d6) :
- δ 10.21 (s, 1H, CONH), 8.32–7.12 (m, 11H, Ar-H), 3.02 (t, 4H, NCH₂), 1.62–1.24 (m, 6H, CH₂).
FTIR (KBr) :
Comparative Analysis of Synthetic Routes
Yield and Purity
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Acid Chloride (org.) | 85% | 98.2% |
| Aqueous Amidation | 89% | 97.8% |
Environmental and Economic Factors
- Aqueous method reduces VOC emissions by 70% compared to organic-phase reactions.
- Thionyl chloride usage necessitates careful handling due to toxicity.
Mechanistic Insights
Sulfamoylation Kinetics
Second-order kinetics observed for the reaction of 4-(chlorosulfonyl)benzoic acid with dipropylamine (k = 0.024 L/mol·s at 25°C). Rate-limiting step involves nucleophilic attack by the amine.
Amidation Stereoelectronic Effects
Electron-withdrawing sulfamoyl group enhances electrophilicity of the benzoyl carbon, accelerating amide bond formation (Hammett σ⁺ = +0.82).
Industrial-Scale Considerations
Process Intensification
- Continuous flow reactors reduce reaction time by 40% for the acid chloride step.
- Membrane filtration replaces recrystallization, improving yield to 91%.
Regulatory Compliance
- Residual thionyl chloride must be <10 ppm (ICH Q3C guidelines).
- Aqueous method aligns with EPA Green Chemistry Principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as hydrogenation, can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)
Substitution reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield fully saturated derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzothiazole ring .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 357.46 g/mol
- IUPAC Name : N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of key enzymes responsible for cell wall synthesis.
Case Study:
A study evaluating the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity, particularly against specific cancer cell lines. The presence of the benzothiazole moiety is crucial for its interaction with molecular targets involved in cancer proliferation.
Case Study:
In vitro studies conducted on human colorectal carcinoma cell lines revealed that this compound inhibited cell growth with an IC50 value significantly lower than that of standard chemotherapy agents.
Chemical Synthesis Applications
This compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules with tailored properties. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.
Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity (MIC µM) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 1.5 (Staphylococcus aureus) | 4.5 (HCT116) |
| Benzothiazole Derivative A | 2.0 | 5.0 |
| Benzothiazole Derivative B | 3.0 | 6.0 |
Industrial Applications
Due to its structural properties, this compound is also explored for use in industrial applications such as dye production and rubber manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related derivatives, focusing on substituent effects and spectral properties:
Key Observations :
- The triazole-thiones (compounds [7–9]) lack the amide C=O bond present in the target compound, replacing it with a thione (C=S) group. This reduces hydrogen-bonding capacity but enhances sulfur-mediated interactions .
- The thiophene- and trifluoroacetyl-containing analog () introduces strong electron-withdrawing effects via the trifluoroacetyl group, which may enhance metabolic stability but reduce solubility compared to the benzothiazole system .
Spectral and Tautomeric Behavior
- Triazole-Thiones [7–9] : Exist exclusively in the thione tautomeric form, confirmed by IR (absence of S-H stretch ~2500–2600 cm⁻¹) and NMR data. This tautomerism stabilizes the triazole ring but limits reactivity compared to thiol forms .
- Target Compound : The benzamide C=O stretch (~1660–1680 cm⁻¹) and sulfamoyl SO₂ vibrations (~1150–1350 cm⁻¹) dominate its IR profile, distinct from the triazole-thiones’ C=S bands .
Physicochemical Properties
- Lipophilicity : The dipropylsulfamoyl group in the target compound increases logP compared to sulfonyl derivatives (e.g., [7–9] with X = H), but less than halogenated analogs (X = Cl, Br) .
- Solubility : The trifluoroacetyl group in ’s compound may reduce aqueous solubility relative to the target’s benzamide and sulfamoyl groups .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a benzothiazole moiety linked to a dipropylsulfamoyl group, which is significant for its biological properties. The structure can be represented as follows:
Research indicates that benzothiazole derivatives exhibit diverse biological activities, including:
- Antimicrobial Activity : Benzothiazole compounds have shown efficacy against various bacterial and fungal strains. The presence of the benzothiazole ring enhances interaction with microbial enzymes.
- Antidiabetic Properties : Compounds similar to this compound have been studied for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels.
- Antitumor Activity : Some studies have highlighted the potential of benzothiazole derivatives in cancer therapy by inducing apoptosis in tumor cells.
Antimicrobial Efficacy
A study evaluated the antibacterial activity of various benzothiazole derivatives. The results indicated that compounds with a dipropylsulfamoyl group exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of common antibiotics, showcasing the potential of these compounds as alternative antimicrobial agents .
Antidiabetic Activity
In vitro studies demonstrated that this compound significantly inhibited α-amylase activity. At a concentration of 50 μg/mL, the compound achieved an inhibition rate comparable to that of acarbose, a standard antidiabetic drug. Molecular docking studies revealed strong binding interactions between the compound and the active site of α-amylase, suggesting a promising mechanism for its antidiabetic effects .
Antitumor Studies
Research has also focused on the antitumor properties of benzothiazole derivatives. In one study, the compound was tested against various cancer cell lines, showing potent cytotoxicity. The mechanism involved the induction of apoptosis through mitochondrial pathways, supported by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Studies
Q & A
Basic: What are the key steps and conditions for synthesizing N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide?
Answer:
Synthesis involves multi-step organic reactions, including:
- Amide bond formation between benzothiazole-containing intermediates and sulfamoyl benzamide precursors.
- Sulfonylation to introduce the dipropylsulfamoyl group under anhydrous conditions.
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to enhance solubility and reaction efficiency.
- Catalysts : Triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may facilitate coupling reactions.
Characterization requires FTIR to confirm sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups, alongside mass spectrometry (MS) for molecular weight validation .
Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?
Answer:
- FTIR spectroscopy : Identifies functional groups (e.g., sulfonamide, benzothiazole).
- NMR (¹H/¹³C) : Resolves aromatic proton environments and confirms substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks).
- X-ray crystallography (if crystals are obtainable): Provides 3D structural confirmation and intermolecular interactions .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Answer:
- Comparative bioassays : Test analogs under identical conditions (e.g., enzyme inhibition assays with standardized protocols).
- Structure-Activity Relationship (SAR) analysis : Map substituent effects using computational tools (e.g., molecular docking to compare binding affinities).
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like purity (>95% by HPLC) or solvent effects (DMSO vs. aqueous buffers) .
Advanced: What experimental strategies are recommended to elucidate the compound’s mechanism of action?
Answer:
- Enzyme kinetics : Measure inhibition constants (Ki) for suspected targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to quantify affinity.
- Transcriptomic/proteomic profiling : Identify downstream signaling pathways altered in treated cell lines.
- Molecular dynamics simulations : Model interactions with binding pockets (e.g., benzothiazole stacking in hydrophobic domains) .
Basic: What are the primary biological targets of this compound, and how are they validated?
Answer:
- Targets : Enzymes (e.g., kinases, hydrolases) and receptors (e.g., G-protein-coupled receptors).
- Validation methods :
- Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cells.
- Competitive binding assays : Use known inhibitors to confirm specificity.
- Fluorescent probes : Tag the compound to visualize cellular localization (e.g., confocal microscopy) .
Advanced: How can researchers optimize reaction yields during scale-up synthesis?
Answer:
- DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and catalyst loading.
- In-line monitoring : Use techniques like ReactIR to track reaction progress in real time.
- Purification optimization : Employ flash chromatography with gradient elution or recrystallization in mixed solvents (e.g., ethanol/water) .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Light sensitivity : Store in amber vials to prevent benzothiazole ring photodegradation.
- Temperature : -20°C for long-term storage; avoid freeze-thaw cycles.
- Solvent compatibility : Stable in DMSO for ≤6 months at 4°C (validate via periodic HPLC) .
Advanced: How to design derivative compounds for enhanced pharmacokinetic properties?
Answer:
- Bioisosteric replacement : Substitute dipropylsulfamoyl with morpholine-sulfonamide for improved solubility.
- Prodrug strategies : Introduce ester groups to enhance membrane permeability, with enzymatic cleavage in vivo.
- LogP optimization : Use computational tools (e.g., Schrödinger QikProp) to balance hydrophobicity and bioavailability .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Waste disposal : Incinerate via certified hazardous waste programs.
- In vitro use only : Not validated for in vivo studies due to unknown toxicity .
Advanced: How to address discrepancies in reported binding affinities across studies?
Answer:
- Standardize assay conditions : Use consistent buffer pH, ionic strength, and cofactors (e.g., Mg²⁺ for kinases).
- Control for compound degradation : Pre-test stability under assay conditions via LC-MS.
- Collaborative validation : Share samples with independent labs to cross-verify results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
